Venetoclax

Catalog No.
S548193
CAS No.
1257044-40-8
M.F
C45H50ClN7O7S
M. Wt
868.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Venetoclax

CAS Number

1257044-40-8

Product Name

Venetoclax

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C45H50ClN7O7S

Molecular Weight

868.4 g/mol

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)

InChI Key

LQBVNQSMGBZMKD-UHFFFAOYSA-N

SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABT199; ABT-199; ABT 199; GDC0199; GDC0199; GDC 0199; RG7601; RG7601; RG 7601. Venetoclax; Venclexta;

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

Description

The exact mass of the compound Venetoclax is 867.3181 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Venetoclax in Chronic Lymphocytic Leukemia (CLL)

Venetoclax has revolutionized the treatment landscape for Chronic Lymphocytic Leukemia (CLL). Its mechanism of action targets a protein called BCL-2, which is critical for the survival of cancer cells in CLL. Venetoclax inhibits BCL-2, thereby promoting cell death in leukemia cells [].

Clinical trials have demonstrated significant efficacy of venetoclax, both as a single agent and in combination therapies for CLL. For instance, a phase Ib study investigated venetoclax in patients with relapsed/refractory CLL. The results were impressive, with an overall response rate of 79.5% and a complete response rate of 38.8% []. These findings led to the approval of venetoclax for this patient population.

Ongoing research is exploring venetoclax in combination with other therapies to potentially improve outcomes for CLL patients. One promising approach combines venetoclax with obinutuzumab, a monoclonal antibody that targets a specific protein on the surface of CLL cells. Early phase trials suggest that this combination is highly effective, with a high rate of patients achieving minimal residual disease (MRD) negativity, which indicates very low levels of detectable leukemia cells [].

Venetoclax is a small molecule inhibitor specifically targeting the B-cell lymphoma 2 (BCL-2) protein, which plays a critical role in regulating apoptosis (programmed cell death). Approved by the U.S. Food and Drug Administration in April 2016 under the brand name Venclexta, it is primarily used for treating chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML) in patients with specific genetic markers, such as the 17p deletion . Venetoclax's structure is characterized by its complex chemical formula, C₄₅H₅₀ClN₇O₇S, and it has a molecular weight of approximately 868.45 g/mol .

Venetoclax acts by inhibiting the anti-apoptotic protein BCL-2. Normally, BCL-2 prevents programmed cell death (apoptosis) in healthy cells. However, cancer cells often overexpress BCL-2, allowing them to survive and proliferate. By binding to the BCL-2 protein, venetoclax triggers apoptosis in cancer cells, leading to tumor regression [].

Venetoclax can cause serious side effects, including low white blood cell counts (neutropenia), which increases the risk of infections []. It can also cause tumor lysis syndrome, a metabolic imbalance that occurs when a large number of cancer cells die rapidly []. Careful monitoring and management of these side effects are crucial during treatment.

Venetoclax functions through a mechanism that involves binding to the BCL-2 protein, displacing pro-apoptotic proteins like BIM. This displacement triggers mitochondrial outer membrane permeabilization and activates caspases, leading to cell death . The drug's metabolism predominantly occurs via cytochrome P450 enzymes, particularly CYP3A4/5, which are responsible for its oxidative metabolism .

The synthesis of venetoclax was achieved through a process of reverse engineering from navitoclax, another BCL-2 inhibitor. Researchers replaced the indole moiety in navitoclax with an azaindole structure to enhance selectivity for BCL-2 while minimizing effects on other BCL family proteins . The synthesis involves several steps including the formation of key intermediates that ultimately yield the final compound.

Venetoclax is primarily indicated for:

  • Chronic Lymphocytic Leukemia: Particularly effective in patients who have received at least one prior therapy.
  • Small Lymphocytic Lymphoma: Used similarly to CLL treatment.
  • Acute Myeloid Leukemia: Often in combination with other agents such as azacitidine or decitabine .

Its unique mechanism of action makes it a valuable tool in oncology, especially for hematologic malignancies.

Interaction studies have shown that venetoclax can significantly alter blood chemistry and may interact with other medications metabolized by CYP3A4/5. The most notable interactions include:

  • Tumor Lysis Syndrome: A risk that necessitates careful monitoring and management.
  • Neutropenia: Low white blood cell counts can occur, requiring regular blood tests during treatment.
  • Infections: Increased susceptibility to infections has been noted during therapy .

Several compounds share similarities with venetoclax in terms of their mechanism or target profile. These include:

Compound NameMechanism of ActionUnique Features
NavitoclaxDual inhibitor of BCL-2 and BCL-XLCauses thrombocytopenia due to BCL-XL inhibition
ABT-737Dual inhibitor of BCL-2 and BCL-XLEarly development stage; not widely used clinically
Mcl-1 inhibitorsTarget Mcl-1 proteinFocused on different anti-apoptotic pathways

Venetoclax stands out due to its high selectivity for BCL-2 without significantly affecting platelet survival compared to navitoclax, making it a safer option for patients at risk for bleeding disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

867.3180958 g/mol

Monoisotopic Mass

867.3180958 g/mol

Heavy Atom Count

61

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N54AIC43PW

Drug Indication

Venetoclax is indicated for the treatment of adult patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL). It is also used in combination with azacitidine, or decitabine, or low-dose cytarabine for the treatment of newly diagnosed acute myeloid leukemia (AML) in adults 75 years or older, or who have comorbidities that preclude use of intensive induction chemotherapy.
FDA Label
Venclyxto in combination with obinutuzumab is indicated for the treatment of adult patients with previously untreated chronic lymphocytic leukaemia (CLL) (see section 5. 1). Venclyxto in combination with rituximab is indicated for the treatment of adult patients with CLL who have received at least one prior therapy. Venclyxto monotherapy is indicated for the treatment of CLL: - in the presence of 17p deletion or TP53 mutation in adult patients who are unsuitable for or have failed a B cell receptor pathway inhibitor, or- in the absence of 17p deletion or TP53 mutation in adult patients who have failed both chemoimmunotherapy and a B-cell receptor pathway inhibitor. Venclyxto in combination with a hypomethylating agent is indicated for the treatment of adult patients with newly  diagnosed acute myeloid leukaemia (AML) who are ineligible for intensive chemotherapy.
Treatment of malignant neoplasms of the haematopoietic and lymphoid tissue, Treatment of solid malignant tumours

Livertox Summary

Venetoclax is an oral selective BCL-2 inhibitor and antineoplastic agent used in the therapy of refractory chronic lymphocytic leukemia (CLL). Venetoclax is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice. Venetoclax has potent immunosuppressive activity and may be capable of causing reactivation of hepatitis B.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Proteins in the B cell CLL/lymphoma 2 (BCL-2) family are necessary regulators of the apoptotic (anti-cell programmed death) process. This family comprises proapoptotic and prosurvival proteins for various cells. Cancer cells evade apoptosis by inhibiting programmed cell death (apoptosis). The therapeutic potential of directly inhibiting prosurvival proteins was unveiled with the development of navitoclax, a selective inhibitor of both BCL-2 and BCL-2-like 1 (BCL-X(L)), which has demonstrated clinical efficacy in some BCL-2-dependent hematological cancers. Selective inhibition of BCL-2 by venetoclax, sparing BCL-xL enables therapeutic induction of apoptosis without the negative effect of thrombocytopenia,. Venetoclax helps restore the process of apoptosis by binding directly to the BCL-2 protein, displacing pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspase enzymes. In nonclinical studies, venetoclax has shown cytotoxic activity in tumor cells that overexpress BCL-2.

Absorption Distribution and Excretion

Following several oral administrations after a meal, the maximum plasma concentration of venetoclax was reached 5-8 hours after the dose. Venetoclax steady state AUC (area under the curve) increased proportionally over the dose range of 150-800 mg. After a low-fat meal, venetoclax mean (± standard deviation) steady-state Cmax was 2.1 ± 1.1 μg/mL and AUC0-24 was 32.8 ± 16.9 μg•h/mL at the 400 mg once daily dose. When compared with the fasted state, venetoclax exposure increased by 3.4 times when ingested with a low-fat meal and 5.2 times with a high-fat meal. When comparing low versus high fat, the Cmax and AUC were both increased by 50% when ingested with a high-fat meal. The FDA label indicataes that venetoclax should be taken with food,.
After single oral administration of 200 mg radiolabeled [14C]-venetoclax dose to healthy subjects, >99.9% of the dose was found in feces and <0.1% of the dose was excreted in urine within 9 days, suggesting that hepatic elimination is responsible for the clearance of venetoclax from systemic circulation. Unchanged venetoclax accounted for 20.8% of the radioactive dose excreted in feces.
The population estimate for apparent volume of distribution (Vdss/F) of venetoclax ranged from 256-321 L.
Mainly hepatic.

Metabolism Metabolites

In vitro studies demonstrated that venetoclax is predominantly metabolized as a substrate of CYP3A4/5,,.

Wikipedia

Venetoclax
Cyclotriol

FDA Medication Guides

Venclexta
Venetoclax
TABLET;ORAL
ABBVIE INC
10/22/2021

Biological Half Life

The half-life of venetoclax is reported to be 19-26 hours, after administration of a single 50-mg dose,.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gribben JG. Practical management of tumour lysis syndrome in venetoclax-treated patients with chronic lymphocytic leukaemia. Br J Haematol. 2019 Dec 19. doi: 10.1111/bjh.16345. [Epub ahead of print] Review. PubMed PMID: 31858596.
2: Richard-Carpentier G, DiNardo CD. Venetoclax for the treatment of newly diagnosed acute myeloid leukemia in patients who are ineligible for intensive chemotherapy. Ther Adv Hematol. 2019 Oct 23;10:2040620719882822. doi: 10.1177/2040620719882822. eCollection 2019. Review. PubMed PMID: 31692757; PubMed Central PMCID: PMC6811760.
3: Juárez-Salcedo LM, Desai V, Dalia S. Venetoclax: evidence to date and clinical potential. Drugs Context. 2019 Oct 9;8:212574. doi: 10.7573/dic.212574. eCollection 2019. Review. PubMed PMID: 31645879; PubMed Central PMCID: PMC6788387.
4: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548460/ PubMed PMID: 31643779.
5: Jonas BA, Pollyea DA. How we use venetoclax with hypomethylating agents for the treatment of newly diagnosed patients with acute myeloid leukemia. Leukemia. 2019 Dec;33(12):2795-2804. doi: 10.1038/s41375-019-0612-8. Epub 2019 Oct 18. Review. PubMed PMID: 31628431.
6: Scott LJ. Venetoclax: A Review in Relapsed/Refractory Chronic Lymphocytic Leukemia. Target Oncol. 2019 Oct;14(5):493-504. doi: 10.1007/s11523-019-00673-1. Review. PubMed PMID: 31542870.
7: Eradat H. Venetoclax for the Treatment of Chronic Lymphocytic Leukemia. Curr Hematol Malig Rep. 2019 Oct;14(5):469-476. doi: 10.1007/s11899-019-00539-3. Review. PubMed PMID: 31512151.
8: Ye CJ, Xu WB, Yu Q, Wu C, Huang L, Li JM, Yan H. [Venetoclax combined with rituximab in the treatment of ibrutinib-resistant patient with chronic lymphocytic leukemia: a case report and literature reviews]. Zhonghua Xue Ye Xue Za Zhi. 2019 Aug 14;40(8):700-702. doi: 10.3760/cma.j.issn.0253-2727.2019.08.018. Review. Chinese. PubMed PMID: 31495144.
9: Seymour J. Venetoclax, the first BCL-2 inhibitor for use in patients with chronic lymphocytic leukemia. Clin Adv Hematol Oncol. 2019 Aug;17(8):440-443. Review. PubMed PMID: 31449511.
10: D'Rozario J, Bennett SK. Update on the role of venetoclax and rituximab in the treatment of relapsed or refractory CLL. Ther Adv Hematol. 2019 May 10;10:2040620719844697. doi: 10.1177/2040620719844697. eCollection 2019. Review. PubMed PMID: 31205643; PubMed Central PMCID: PMC6535706.
11: Guerra VA, DiNardo C, Konopleva M. Venetoclax-based therapies for acute myeloid leukemia. Best Pract Res Clin Haematol. 2019 Jun;32(2):145-153. doi: 10.1016/j.beha.2019.05.008. Epub 2019 May 24. Review. PubMed PMID: 31203996; PubMed Central PMCID: PMC6581210.
12: Žigart N, Časar Z. A literature review of the patent publications on venetoclax - a selective Bcl-2 inhibitor: discovering the therapeutic potential of a novel chemotherapeutic agent. Expert Opin Ther Pat. 2019 Jul;29(7):487-496. doi: 10.1080/13543776.2019.1627327. Epub 2019 Jun 7. Review. PubMed PMID: 31154862.
13: Korycka-Wolowiec A, Wolowiec D, Kubiak-Mlonka A, Robak T. Venetoclax in the treatment of chronic lymphocytic leukemia. Expert Opin Drug Metab Toxicol. 2019 May;15(5):353-366. doi: 10.1080/17425255.2019.1606211. Epub 2019 Apr 25. Review. PubMed PMID: 30969139.
14: Vaxman I, Sidiqi MH, Gertz M. Venetoclax for the treatment of multiple myeloma. Expert Rev Hematol. 2018 Dec;11(12):915-920. doi: 10.1080/17474086.2018.1548931. Epub 2018 Dec 6. Review. PubMed PMID: 30428277.
15: Leverson JD, Cojocari D. Hematologic Tumor Cell Resistance to the BCL-2 Inhibitor Venetoclax: A Product of Its Microenvironment? Front Oncol. 2018 Oct 22;8:458. doi: 10.3389/fonc.2018.00458. eCollection 2018. Review. PubMed PMID: 30406027; PubMed Central PMCID: PMC6204401.
16: Borg MA, Clemmons A. Venetoclax: A Novel Treatment for Patients With del(17p) Chronic Lymphocytic Leukemia. J Adv Pract Oncol. 2017 Sep-Oct;8(6):647-652. Epub 2017 Sep 1. Review. PubMed PMID: 30310726; PubMed Central PMCID: PMC6167086.
17: Scheffold A, Jebaraj BMC, Stilgenbauer S. Venetoclax: Targeting BCL2 in Hematological Cancers. Recent Results Cancer Res. 2018;212:215-242. doi: 10.1007/978-3-319-91439-8_11. Review. PubMed PMID: 30069633.
18: Mihalyova J, Jelinek T, Growkova K, Hrdinka M, Simicek M, Hajek R. Venetoclax: A new wave in hematooncology. Exp Hematol. 2018 May;61:10-25. doi: 10.1016/j.exphem.2018.02.002. Epub 2018 Mar 2. Review. PubMed PMID: 29477371.
19: Mistry H, Nduka C, Connock M, Colquitt J, Mantopoulos T, Loveman E, Walewska R, Mason J. Venetoclax for Treating Chronic Lymphocytic Leukaemia: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Apr;36(4):399-406. doi: 10.1007/s40273-017-0599-9. Review. Erratum in: Pharmacoeconomics. 2019 Feb 19;:. PubMed PMID: 29222670; PubMed Central PMCID: PMC5840199.
20: Leverson JD, Sampath D, Souers AJ, Rosenberg SH, Fairbrother WJ, Amiot M, Konopleva M, Letai A. Found in Translation: How Preclinical Research Is Guiding the Clinical Development of the BCL2-Selective Inhibitor Venetoclax. Cancer Discov. 2017 Dec;7(12):1376-1393. doi: 10.1158/2159-8290.CD-17-0797. Epub 2017 Nov 16. Review. PubMed PMID: 29146569; PubMed Central PMCID: PMC5728441.

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